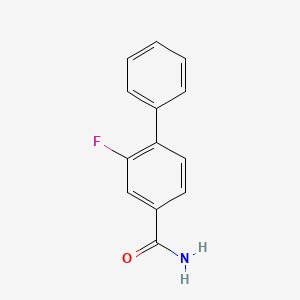
2-Fluorobiphenyl-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluorobiphenyl-4-carboxamide is a chemical compound used in scientific research . Its unique properties make it invaluable for various applications, such as drug synthesis or material development.
Synthesis Analysis
The synthesis of carboxamide derivatives like this compound involves several steps, including the Doebner reaction, amidation, reduction, acylation, and amination . The carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins .Chemical Reactions Analysis
The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . A statistical analysis of the medicinal chemistry database uncovers that more than 25% of familiar drugs consist of a carboxamide group .Physical And Chemical Properties Analysis
The molecular formula of 2-Fluorobiphenyl is CHF, with an average mass of 172.198 Da and a monoisotopic mass of 172.068832 Da .Wissenschaftliche Forschungsanwendungen
Discovery and Inhibitor Development
- Selective Met Kinase Inhibitors : Carboxamide derivatives have been identified as potent and selective inhibitors of the Met kinase superfamily, demonstrating significant tumor stasis in preclinical models, suggesting potential applications in cancer therapy research (G. M. Schroeder et al., 2009).
Solvent-Free Synthesis
- Microwave-Assisted Synthesis : Carboxamide derivatives have been synthesized using solvent-free conditions, indicating a move towards greener chemistry and highlighting the role of carboxamides in the development of sustainable chemical synthesis methods (G. Thirunarayanan & K. Sekar, 2013).
Cytotoxic Activity
- Anticancer Agents : Certain carboxamide derivatives show potent cytotoxicity against various cancer cell lines, suggesting their utility in developing new anticancer therapies (L. Deady et al., 2005).
Labeling and Imaging
- Radioligands for PET : Carboxamide derivatives have been evaluated as potential radioligands for visualization of peripheral benzodiazepine receptors, contributing to the field of medical imaging and diagnostics (M. Matarrese et al., 2001).
Fluorescent Probes
- Mitochondrial Imaging : Certain carboxamide derivatives serve as cell-permeable fluorescent dyes, selectively staining organelles in living cells, which could be crucial for cellular biology and understanding mitochondrial dynamics (Diliang Guo et al., 2011).
Synthesis of Heterocyclic Compounds
- Indole and Carbazole Derivatives : The role of fluorophenyl imines in synthesizing indole and carbazole derivatives highlights the utility of carboxamides in organic synthesis and the development of novel compounds for various applications (L. Kudzma, 2003).
Wirkmechanismus
Target of Action
The primary target of 2-Fluorobiphenyl-4-carboxamide is the enzyme succinate dehydrogenase (SDH), which plays a crucial role in the tricarboxylic acid cycle . This cycle is essential for energy synthesis in pathogens . The compound’s interaction with SDH can block the energy synthesis, leading to the death of the pathogen .
Mode of Action
this compound inhibits the activity of SDH, thereby interfering with the tricarboxylic acid cycle . This inhibition disrupts the energy synthesis of the pathogen, leading to its death . The compound’s mode of action is similar to that of other succinate dehydrogenase inhibitors (SDHIs), which are widely used as fungicides .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the tricarboxylic acid cycle . By inhibiting SDH, the compound disrupts this cycle, which is critical for the energy synthesis in pathogens . This disruption leads to the death of the pathogen, thereby preventing infection .
Pharmacokinetics
The compound’s lipophilicity, as indicated by its log d value, suggests that it would show good oral absorption and the ability to cross lipid barriers . These properties could impact the compound’s bioavailability, although further studies are needed to confirm this.
Result of Action
The primary result of this compound’s action is the death of the pathogen due to the disruption of its energy synthesis . This disruption is caused by the compound’s inhibition of SDH, which prevents the pathogen from completing the tricarboxylic acid cycle . As a result, the pathogen is unable to survive, preventing infection .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s effectiveness may be affected by the presence of other substances in the environment . Additionally, the compound’s stability could be influenced by factors such as temperature and pH
Zukünftige Richtungen
The future directions of 2-Fluorobiphenyl-4-carboxamide research could involve its potential use in pain relief . Furthermore, the synthesis of new 2-phenyl-quinoline-4-carboxylic acid derivatives starting from aniline, 2-nitrobenzaldehyde, pyruvic acid followed by Doebner reaction, amidation, reduction, acylation, and amination has been suggested .
Biochemische Analyse
Biochemical Properties
2-Fluorobiphenyl-4-carboxamide plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with a variety of enzymes and proteins, forming hydrogen bonds and other non-covalent interactions that can modulate their activity. For instance, the carboxamide moiety in this compound can form hydrogen bonds with the active sites of enzymes, leading to inhibition or activation of their catalytic functions . Additionally, the fluorine atom can enhance the compound’s binding affinity to certain proteins, further influencing its biochemical properties .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling proteins, leading to alterations in downstream signaling cascades . This modulation can result in changes in gene expression patterns, affecting various cellular functions such as proliferation, differentiation, and apoptosis . Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing metabolic flux and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The carboxamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition or activation of their activity . Additionally, the fluorine atom can enhance the compound’s binding affinity to certain proteins, stabilizing the protein-ligand complex and modulating its function . These interactions can result in changes in gene expression, enzyme activity, and overall cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound has been shown to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation and loss of activity . Long-term studies have indicated that this compound can have sustained effects on cellular function, with some effects persisting even after the compound has been removed from the experimental system .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including alterations in liver and kidney function, as well as potential neurotoxicity . These dose-dependent effects highlight the importance of careful dosage optimization in preclinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through interactions with metabolic enzymes. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of specific metabolites. The primary metabolic pathway involves hydroxylation and subsequent conjugation reactions, which facilitate the excretion of the compound and its metabolites.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. This compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through interactions with targeting sequences on proteins . Additionally, post-translational modifications, such as phosphorylation or ubiquitination, can influence the localization and activity of this compound within the cell . These localization patterns can have significant implications for the compound’s function and efficacy in biochemical applications .
Eigenschaften
IUPAC Name |
3-fluoro-4-phenylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO/c14-12-8-10(13(15)16)6-7-11(12)9-4-2-1-3-5-9/h1-8H,(H2,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPMXXXRIFBFED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

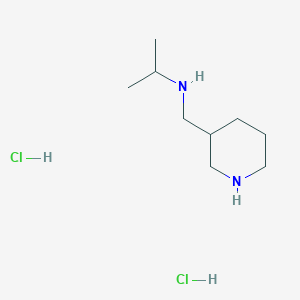
![9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one](/img/structure/B1440271.png)
![3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid](/img/structure/B1440272.png)
![Sodium [1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B1440276.png)
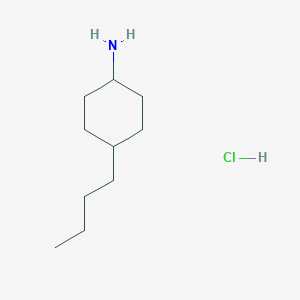
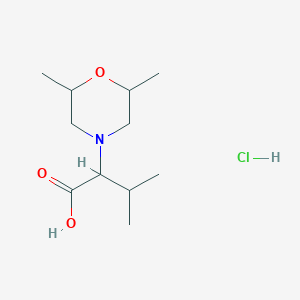
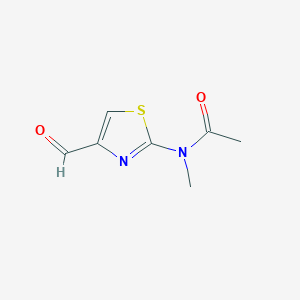
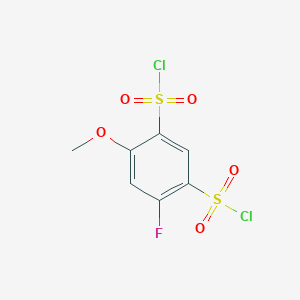
![3-[2-Chloro-5-(trifluoromethyl)phenyl]-1-{[2-(morpholin-4-yl)pyridin-3-yl]methyl}urea](/img/structure/B1440281.png)




![3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde](/img/structure/B1440288.png)